Octan-2-ylhydrazine dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octan-2-ylhydrazine dihydrochloride involves the reaction of hydrazine with 1-octene in the presence of a palladium catalyst. This method ensures the formation of the desired hydrazine derivative with high specificity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Octan-2-ylhydrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydrazine group into other functional groups.
Reduction: Reduction reactions can be used to modify the hydrazine group, often employing reducing agents like sodium borohydride.
Substitution: This compound can participate in substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
Chemistry: Octan-2-ylhydrazine dihydrochloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in creating complex molecules for research and industrial purposes .
Biology and Medicine: In biological research, this compound can be used to study the effects of hydrazine derivatives on cellular processes.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of Octan-2-ylhydrazine dihydrochloride involves its interaction with molecular targets through its hydrazine group. This interaction can lead to the formation of reactive intermediates that can modify other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems .
Comparison with Similar Compounds
- Octan-1-ylhydrazine dihydrochloride
- Hexan-2-ylhydrazine dihydrochloride
- Decan-2-ylhydrazine dihydrochloride
Uniqueness: Octan-2-ylhydrazine dihydrochloride is unique due to its specific structure, which provides distinct reactivity and properties compared to other hydrazine derivatives. Its longer carbon chain compared to similar compounds like Hexan-2-ylhydrazine dihydrochloride offers different solubility and reactivity characteristics .
Properties
IUPAC Name |
octan-2-ylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2.2ClH/c1-3-4-5-6-7-8(2)10-9;;/h8,10H,3-7,9H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMQLRCJHVVMMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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